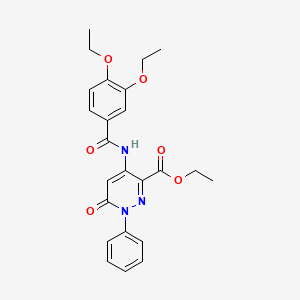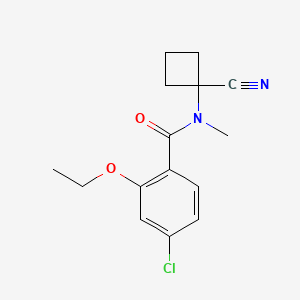
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,4-dimethoxyphenyl group and the quinolin-4-one moiety are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
The compound HM-30181, closely related to the target molecule, is a new P-glycoprotein inhibitor. A study aimed to identify the in vitro and in vivo metabolic pathway of HM-30181 in rats revealed the formation of four metabolites (M1-M4) through processes such as O-demethylation, hydrolysis of the amide group, and hydroxylation. These metabolites were detected in feces and urine samples following intravenous administration to rats, highlighting potential applications in understanding drug metabolism and designing P-glycoprotein inhibitors (Paek et al., 2006).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing structural similarity to the compound of interest, demonstrated significant in vitro antitumor activity. This study provided insight into the development of new chemotherapeutic agents, with certain compounds showing broad spectrum antitumor activity and others exhibiting selectivity towards specific cancer cell lines. Molecular docking of selected compounds into the ATP binding site of EGFR-TK and B-RAF kinase suggested a mechanism through inhibition of these kinases, similar to known inhibitors (Al-Suwaidan et al., 2016).
Dopamine Receptor Binding
Research into 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, analogous in structure to the target compound, explored their affinity for dopamine D(2) and D(3) receptors. The study found that certain oxadiazole analogues showed selective sigma(1) receptor ligand properties without significantly increasing selectivity for D(3) over D(2) receptors. This suggests potential applications in the development of treatments for neurological disorders (Huang et al., 2001).
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-oxadiazole N-Mannich bases demonstrated significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate and breast cancer, suggests the utility of such compounds in antimicrobial and cancer research (Al-Wahaibi et al., 2021).
Antimicrobial Evaluation of Quinoline-Oxadiazole Derivatives
A series of quinoline-oxadiazole-based azetidinone derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains. This research suggests these compounds' potential as antimicrobial agents, further supporting the exploration of oxadiazole derivatives in the development of new antimicrobials (Dodiya et al., 2012).
Direcciones Futuras
The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems. Additionally, understanding its synthesis and reactivity could open up new pathways for the design of related compounds .
Propiedades
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-24-12-16(19(25)14-7-5-6-8-17(14)24)21-22-20(23-28-21)15-10-9-13(26-2)11-18(15)27-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQXLPJDLOLOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

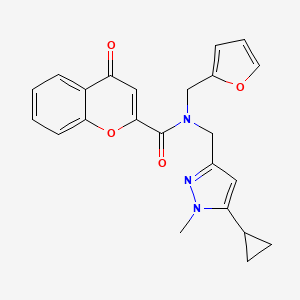
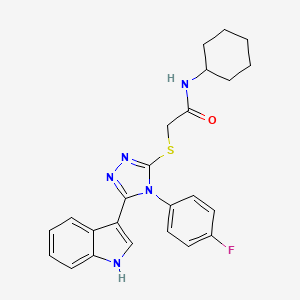
![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)
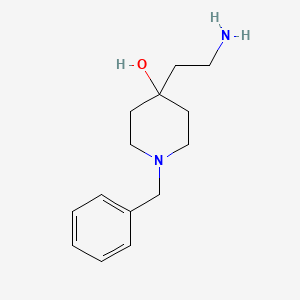
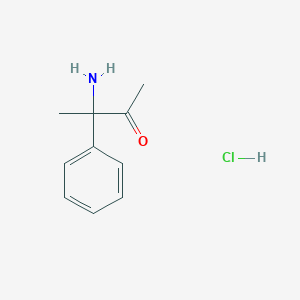
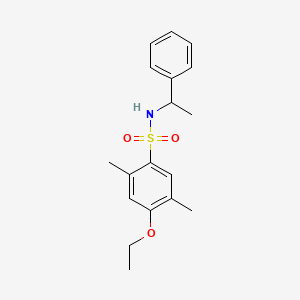
![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)
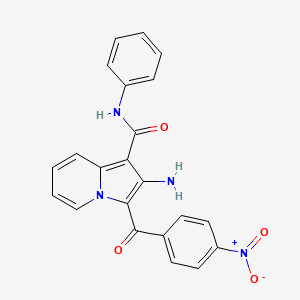
![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)
